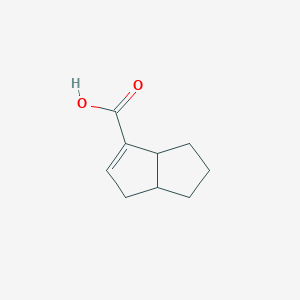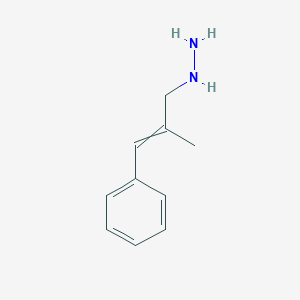
(2-Methyl-3-phenylprop-2-enyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-3-phenylprop-2-enyl)hydrazine is an organic compound with the molecular formula C10H14N2 It is a hydrazine derivative characterized by the presence of a phenyl group and a methyl group attached to a prop-2-enyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-3-phenylprop-2-enyl)hydrazine typically involves the reaction of (2-Methyl-3-phenylprop-2-enyl)chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydrazine displaces the chloride ion to form the desired hydrazine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient stirring and temperature control to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methyl-3-phenylprop-2-enyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazine group to an amine group.
Substitution: The hydrazine group can participate in substitution reactions to form hydrazones or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like aldehydes or ketones are used to form hydrazones under acidic or basic conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Hydrazones.
Wissenschaftliche Forschungsanwendungen
(2-Methyl-3-phenylprop-2-enyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2-Methyl-3-phenylprop-2-enyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Methyl-3-phenylprop-2-enyl)amine: Similar structure but with an amine group instead of a hydrazine group.
(2-Methyl-3-phenylprop-2-enyl)chloride: Precursor used in the synthesis of the hydrazine derivative.
(2-Methyl-3-phenylprop-2-enyl)hydrazone: Formed by the reaction of the hydrazine with aldehydes or ketones.
Uniqueness
(2-Methyl-3-phenylprop-2-enyl)hydrazine is unique due to its hydrazine functional group, which imparts distinct reactivity and potential biological activity compared to its analogs
Eigenschaften
CAS-Nummer |
92882-31-0 |
|---|---|
Molekularformel |
C10H14N2 |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
(2-methyl-3-phenylprop-2-enyl)hydrazine |
InChI |
InChI=1S/C10H14N2/c1-9(8-12-11)7-10-5-3-2-4-6-10/h2-7,12H,8,11H2,1H3 |
InChI-Schlüssel |
KQLJIMNWWNBXCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC=CC=C1)CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


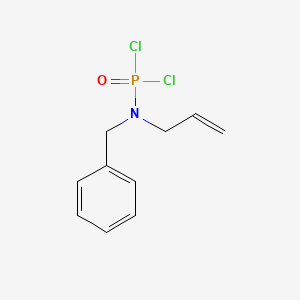
![Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate](/img/structure/B14348649.png)
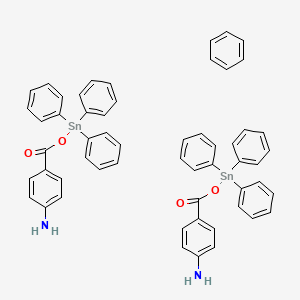
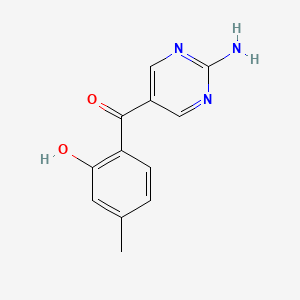

![ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate](/img/structure/B14348663.png)
![1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol](/img/structure/B14348668.png)

![(4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone](/img/structure/B14348685.png)
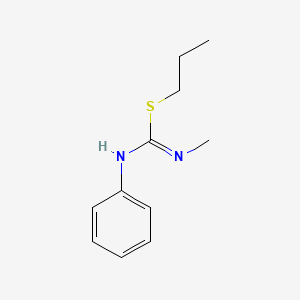

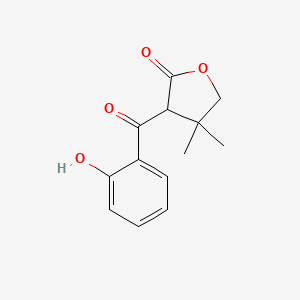
![Acetic acid;2,9-dimethyl-6-propan-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14348697.png)
